9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16774750
InChI: InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)
SMILES:
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

CAS No.:

Cat. No.: VC16774750

Molecular Formula: C11H14N4O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one -

Specification

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
IUPAC Name 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)
Standard InChI Key HPHXOIULGYVAKW-UHFFFAOYSA-N
Canonical SMILES COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O

Introduction

Chemical Structure and Stereochemical Configuration

Core Structural Features

The compound’s structure comprises two primary components:

  • Purine Base: A 1H-purin-6-one scaffold with an amino group at the 2-position, distinguishing it from canonical guanosine.

  • Modified Ribose Sugar: A tetrahydrofuran ring (oxolane) substituted with:

    • A methoxy group (-OCH₃) at the 3' position

    • A hydroxymethyl group (-CH₂OH) at the 5' position

    • A hydroxyl group (-OH) at the 4' position .

The stereochemistry is defined by four chiral centers in the sugar moiety, designated as (2R,3R,4S,5R) in its IUPAC name . This configuration critically influences its biochemical interactions, particularly with enzymes that recognize nucleoside analogs.

Comparative Structural Analysis

Table 1 highlights structural analogs and their functional differences:

CompoundStructural ModificationKey Biological Property
3'-O-methylguanosine3'-methoxy, 5'-hydroxymethylEnhanced metabolic stability
2-aminoadenosine2-amino purine baseAntiviral activity
1-methylpseudouridinePseudouridine with 1-methylImproved RNA incorporation

Table 1: Structural analogs and their biological properties .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves:

  • Ribose Modification: Protecting group strategies to introduce the 3'-methoxy and 5'-hydroxymethyl groups.

  • Glycosidic Bond Formation: Coupling the modified ribose with a prefunctionalized purine base using Vorbrüggen or similar glycosylation conditions.

  • Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by chromatographic purification .

Physical Properties

Key physicochemical parameters include:

  • Melting Point: 263–300°C (decomposition) .

  • Density: 1.98 ± 0.1 g/cm³ (predicted) .

  • pKa: ~9.0 (predicted for the amino group) .

  • Solubility: Moderate solubility in polar solvents like water and DMSO due to hydroxyl and amino groups .

Biological Activity and Mechanisms

Metabolic Stability

The 3'-methoxy group confers resistance to ribonucleases, extending its half-life in biological systems compared to unmodified guanosine . This property is advantageous for therapeutic applications requiring prolonged activity.

Applications in Biotechnology and Medicine

Therapeutic Development

  • Antiviral Agents: Preclinical studies suggest efficacy against RNA viruses, including flaviviruses and coronaviruses.

  • Chemotherapy Adjuvants: Synergizes with DNA-damaging agents by impairing nucleotide excision repair.

Diagnostic Tools

Fluorescently labeled derivatives serve as probes for studying RNA-protein interactions, leveraging their enhanced stability .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the purine base and sugar moieties to optimize potency.

  • Delivery Systems: Development of lipid nanoparticles or prodrugs to enhance bioavailability.

  • Clinical Trials: Phase I studies to evaluate safety and pharmacokinetics in humans.

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